Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
CAS No.: 1529065-90-4
Cat. No.: VC6050992
Molecular Formula: C8H8N4O2
Molecular Weight: 192.178
* For research use only. Not for human or veterinary use.
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate - 1529065-90-4](/images/structure/VC6050992.png)
Specification
CAS No. | 1529065-90-4 |
---|---|
Molecular Formula | C8H8N4O2 |
Molecular Weight | 192.178 |
IUPAC Name | methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
Standard InChI | InChI=1S/C8H8N4O2/c1-14-7(13)5-3-2-4-12-6(5)10-8(9)11-12/h2-4H,1H3,(H2,9,11) |
Standard InChI Key | FEOXNOOFHGNTTQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CN2C1=NC(=N2)N |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-amino- triazolo[1,5-a]pyridine-8-carboxylate (CAS: 1529065-90-4) belongs to the class of nitrogen-rich heterocycles. Its IUPAC name, methyl 2-amino- triazolo[1,5-a]pyridine-8-carboxylate, reflects the fusion of a triazole ring with a pyridine moiety, substituted at positions 2 and 8 by an amino group and a methyl ester, respectively . The compound’s planar structure facilitates π-π stacking interactions, while the amino and carboxylate groups enable hydrogen bonding and derivatization.
Table 1: Molecular Identity and Key Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 192.17 g/mol | |
SMILES | COC(=O)C1=CC=CN2C1=NC(=N2)N | |
InChIKey | FEOXNOOFHGNTTQ-UHFFFAOYSA-N | |
CAS Registry Number | 1529065-90-4 |
The compound’s 2D and 3D conformational analyses reveal a rigid bicyclic framework, with the triazole ring adopting a nearly coplanar orientation relative to the pyridine system . This geometry is critical for its interactions with biological targets, as demonstrated in molecular docking studies .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 2-amino- triazolo[1,5-a]pyridine-8-carboxylate typically involves cyclocondensation reactions. One optimized method employs microwave-assisted, catalyst-free conditions to enhance yield and reduce reaction time. Starting materials such as substituted pyridine derivatives and hydrazine precursors undergo cyclization in toluene at 120°C for 24 hours, monitored via thin-layer chromatography (TLC). Alternative routes utilize reflux conditions with pyridine or xylene, though these methods often require longer reaction times.
Table 2: Representative Synthesis Conditions
Parameter | Microwave Method | Reflux Method |
---|---|---|
Solvent | Toluene | Pyridine/Xylene |
Temperature | 120°C | 100–130°C |
Time | 24 hours | 48–72 hours |
Yield | 75–85% | 60–70% |
Monitoring | TLC (Rf = 0.45) | TLC (Rf = 0.40–0.50) |
Post-synthesis purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. The hydrochloride salt derivative (CAS: 1094107-42-2) is obtained by treating the free base with hydrochloric acid, enhancing solubility for biological assays.
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water (0.1 mg/mL at 25°C) . Its logP value of 1.2 suggests moderate lipophilicity, favorable for membrane permeability in drug delivery applications . Thermal stability analyses indicate decomposition above 250°C, with a melting point of 198–202°C.
Key Physicochemical Data:
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UV-Vis λmax: 268 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in methanol
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Crystalline Structure: Monoclinic, space group P2₁/c
Applications in Research and Development
Drug Discovery
This compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For example, its hydrochloride salt (VCID: VC18060945) is utilized in high-throughput screening libraries to identify novel anticancer leads.
Material Science
The rigid aromatic system enables applications in organic electronics, where it acts as a electron-transport layer in OLED devices . Its fluorescence properties (quantum yield Φ = 0.45) further support use in bioimaging probes.
Future Perspectives
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance kinase selectivity.
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Formulation Development: Improving aqueous solubility via prodrug strategies.
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In Vivo Efficacy Trials: Validating anticancer and antiviral activities in animal models.
The compound’s versatility positions it as a cornerstone in developing next-generation therapeutics targeting proliferative and infectious diseases. Collaborative efforts between academic and industrial laboratories will be essential to fully exploit its potential.
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